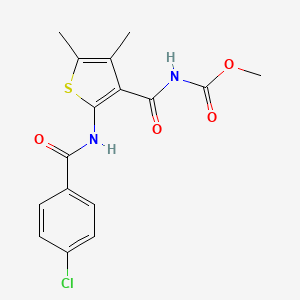
(2-(4-氯苯甲酰氨基)-4,5-二甲基噻吩-3-羰基)甲基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chlorobenzamido group, a dimethylthiophene ring, and a carbamate moiety
科学研究应用
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,3-butadiene and sulfur.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and the thiophene derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate product with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The chlorobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can also play a role in binding to biological targets, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-chlorobenzamido)benzoate
- Methyl 2-(4-chlorobenzamido)-4-methylpentanoate
Uniqueness
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to the presence of the dimethylthiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential bioactivity.
属性
IUPAC Name |
methyl N-[2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-8-9(2)24-15(12(8)14(21)19-16(22)23-3)18-13(20)10-4-6-11(17)7-5-10/h4-7H,1-3H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWQCSQANYEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
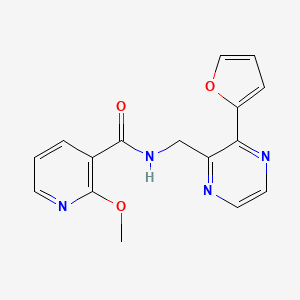
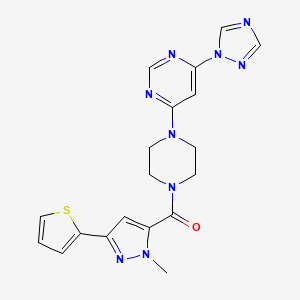

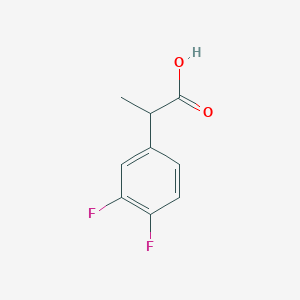
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)
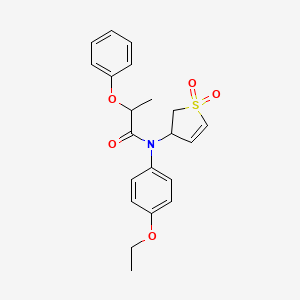
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)
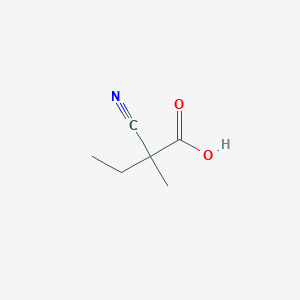
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2461714.png)
![4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2461716.png)
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
